2-oxo-3H-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2-oxo-3H-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a structural motif found in various biologically active molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-oxo-3H-1,8-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Chemical Reactions Analysis
2-oxo-3H-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-oxo-3H-1,8-naphthyridine-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-mycobacterial agent, showing effectiveness against Mycobacterium tuberculosis . In medicine, derivatives of this compound have been evaluated for their anticancer properties . Additionally, it finds applications in the industry as a component in light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 2-oxo-3H-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anti-mycobacterial activity, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, inhibiting its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
2-oxo-3H-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds such as 1,8-naphthyridine-3-carbonitrile and 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. These compounds share the 1,8-naphthyridine core but differ in their functional groups and specific biological activities. The unique combination of the oxo and carbonitrile groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5N3O |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-oxo-3H-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4,7H |
InChI Key |
KWKDCYYIWBCDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2N=C1)C#N |
Origin of Product |
United States |
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